
5-Bromo-2-chlorobenzamide
Overview
Description
5-Bromo-2-chlorobenzamide is a halogenated aromatic compound with the molecular formula C₇H₄BrClNO (derived from its benzoic acid precursor, C₇H₃BrClO₂, by replacing the carboxylic acid group with an amide ). It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing ligands for nuclear receptors such as the constitutive androstane receptor (CAR). For example, it is used in Buchwald or Ullmann coupling reactions to generate imidazo[1,2-a]pyridine derivatives, which exhibit agonist activity for CAR . The bromine and chlorine substituents at the 5- and 2-positions, respectively, enhance its reactivity in cross-coupling reactions due to their electron-withdrawing effects, facilitating bond formation with heterocyclic amines or phenols .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chlorobenzamide typically involves the bromination and chlorination of benzamide derivatives. One common method starts with 2-chlorobenzoic acid, which undergoes bromination in the presence of a brominating agent and a catalyst. The reaction is carried out in an organic solvent under controlled conditions to yield 5-Bromo-2-chlorobenzoic acid. This intermediate is then converted to this compound through an amidation reaction with ammonia or an amine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products:
Substitution Reactions: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 5-Bromo-2-chlorobenzoic acid.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Medicinal Chemistry
Potential Kinase Inhibition:
Recent studies suggest that 5-bromo-2-chlorobenzamide may act as a kinase inhibitor, specifically targeting Bruton's tyrosine kinase (BTK). This property is particularly relevant for developing treatments for autoimmune diseases. Although specific inhibitory activity has not been extensively characterized, the compound’s structural analogs have shown promise in this area.
Antimicrobial and Antifungal Activities:
Compounds with similar structural features to this compound have demonstrated antimicrobial and antifungal properties. Research indicates that derivatives can inhibit enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition may lead to potential drug-drug interactions, highlighting the importance of understanding these interactions when formulating pharmaceuticals .
Biochemical Research
Enzyme Interaction Studies:
this compound has been studied for its interaction with various enzymes, particularly cytochrome P450. The compound's ability to inhibit these enzymes can significantly affect drug metabolism and cellular processes. Understanding these interactions is essential for evaluating the compound's safety profile in pharmaceutical applications.
Cellular Effects:
In laboratory settings, this compound has shown notable effects on cellular functions by modulating signaling pathways and gene expression. It influences cell cycle regulation and apoptosis, making it a candidate for further research in cancer biology.
Synthetic Applications
Synthesis of Derivatives:
The synthesis of this compound involves bromination and chlorination of benzamide followed by amidation reactions. This synthetic route allows for the production of various derivatives that can be tailored for specific biological activities . The following table summarizes some derivatives and their potential applications:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Bromo-2-chlorobenzoic acid | Contains carboxylic acid group | Antimicrobial properties |
5-Bromo-2-chloroisonicotinic acid | Contains pyridine ring | Potential anti-tuberculosis agent |
Isopropyl this compound | Isopropyl group addition | Enzyme inhibition |
Case Studies
Case Study 1: BTK Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters explored novel benzamide derivatives as potential BTK inhibitors. Among these, this compound was synthesized but lacked detailed characterization regarding its specific inhibitory efficacy.
Case Study 2: Cytochrome P450 Inhibition
Research highlighted that this compound interacts with cytochrome P450 enzymes, impacting drug metabolism significantly. Such interactions necessitate further investigation into its pharmacokinetics and potential side effects when used in therapeutic formulations.
Mechanism of Action
The exact mechanism of action of 5-Bromo-2-chlorobenzamide is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of 5-bromo-2-chlorobenzamide is highlighted by comparing it to derivatives and analogs, which differ in substituents, molecular weight, and applications. Below is a detailed analysis:
Cyclohexyl this compound
- Molecular Formula: C₁₃H₁₅BrClNO
- Molecular Weight : 316.62 g/mol
- Synthesis : Derived via amidation of 5-bromo-2-chlorobenzoyl chloride with cyclohexylamine.
N-Phenyl this compound (CA-4704)
- Molecular Formula: C₁₃H₉BrClNO (estimated)
- Purity : 97%
- No explicit pharmacological data is available, but its structural similarity suggests utility in agrochemical or pharmaceutical intermediates .
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
5-Bromo-2-Chlorobenzoic Acid
Data Table: Comparative Analysis
Key Research Findings
- Reactivity in Cross-Coupling: this compound exhibits superior reactivity in Pd-catalyzed couplings compared to non-halogenated analogs. For instance, coupling with imidazo[1,2-a]pyridine amines achieved 51% yield (Compound 60), while phenolic couplings yielded only 6% (Compound 61), likely due to steric hindrance .
- Lipophilicity Trends : Cyclohexyl and phenyl substitutions increase logP values, suggesting improved pharmacokinetic profiles compared to the parent compound .
Biological Activity
5-Bromo-2-chlorobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of bromine and chlorine substituents on the benzene ring. The compound's structure contributes to its reactivity and interaction with biological targets, making it a subject of interest in pharmacological studies.
The mechanism of action for this compound involves several biochemical pathways:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the inhibition of metabolic reactions, affecting the bioavailability of other pharmacological agents.
- Cell Signaling Modulation : Studies indicate that this compound can modulate cell signaling pathways, influencing gene expression related to cell cycle regulation and apoptosis. This modulation suggests potential applications in cancer therapy.
- Binding Affinity : The compound exhibits binding affinity to sigma receptors (S1R and S2R), which are implicated in various neurological processes. Compounds with selectivity for these receptors may offer therapeutic benefits in treating neurodegenerative diseases .
Antitumor Activity
Research has demonstrated the antitumor potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines without significant cytotoxic effects on normal cells. This selectivity is crucial for developing safer cancer therapeutics .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt bacterial cell wall synthesis, although further research is needed to elucidate the exact mechanisms involved .
Case Studies
- In Vitro Studies : A series of in vitro experiments were conducted using various cancer cell lines. Results indicated that this compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .
- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in tumor size reduction compared to control groups. These findings support its potential as a therapeutic agent in oncology .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and permeability across the blood-brain barrier (BBB). This property enhances its potential application in treating central nervous system disorders.
Research Findings Summary Table
Q & A
Q. Basic: What synthetic methodologies are effective for preparing 5-Bromo-2-chlorobenzamide from its benzoic acid precursor?
Answer:
A common route involves converting 5-Bromo-2-chlorobenzoic acid (CAS 21739-92-4) to the corresponding benzamide via activation of the carboxylic acid. This can be achieved using coupling agents like EDCl/HOBt in the presence of an amine (e.g., ammonium chloride or benzylamine) under anhydrous conditions . Purification typically involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) . Ensure reaction progress is monitored via TLC or HPLC to confirm complete conversion.
Q. Basic: How should researchers characterize this compound using spectroscopic techniques?
Answer:
Key characterization methods include:
- NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 2.1 ppm for amide protons) and ¹³C NMR (carbonyl signal ~170 ppm) .
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 235.46 for C₇H₅BrClNO) .
Cross-reference data with computational predictions (e.g., ACD/Labs Percepta) to validate assignments .
Q. Advanced: How can competing side reactions during amidation of 5-Bromo-2-chlorobenzoic acid be minimized?
Answer:
Side reactions (e.g., esterification or dimerization) are mitigated by:
- Using coupling agents (e.g., EDCl, HATU) instead of direct acid-amine coupling.
- Maintaining anhydrous conditions and inert atmospheres to prevent hydrolysis .
- Optimizing stoichiometry (1:1.2 molar ratio of acid to amine) and reaction temperature (0–25°C) .
Monitor intermediates via LC-MS to identify and address side products early .
Q. Advanced: How do substituent electronic effects influence this compound's reactivity in cross-coupling reactions?
Answer:
The bromo group acts as a leaving group in Suzuki-Miyaura couplings, while the chloro substituent exerts an electron-withdrawing effect, stabilizing intermediates. Computational studies (e.g., DFT) show that the chlorine’s meta position directs electrophilic substitution . Experimentally, kinetic studies under varying Pd catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂) reveal rate dependence on halogen electronic profiles .
Q. Basic: What purification strategies are optimal for isolating this compound?
Answer:
- Recrystallization : Use ethanol or methanol as solvents due to moderate solubility at elevated temperatures .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4 to 1:2 gradient) for high-purity isolation (>97%) .
Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Advanced: How can contradictions in reported melting points for derivatives of this compound be resolved?
Answer:
Discrepancies often arise from polymorphism or impurities. To resolve:
- Perform differential scanning calorimetry (DSC) to identify polymorphic forms.
- Use XRD to correlate crystal structure with thermal properties .
- Replicate synthesis under strictly controlled conditions (e.g., solvent, cooling rate) and compare with literature .
Q. Basic: What safety protocols are critical when handling this compound?
Answer:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
- Refer to SDS guidelines for storage (0–6°C, inert atmosphere) and disposal (incineration) .
- Monitor for acute toxicity symptoms (e.g., respiratory irritation) and maintain spill kits on-site .
Q. Advanced: How to design stability studies for this compound under varying storage conditions?
Answer:
Follow ICH Q1A guidelines :
Properties
IUPAC Name |
5-bromo-2-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZELTISECDSPNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649437 | |
Record name | 5-Bromo-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188774-55-2 | |
Record name | 5-Bromo-2-chlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188774-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, 5-bromo-2-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.